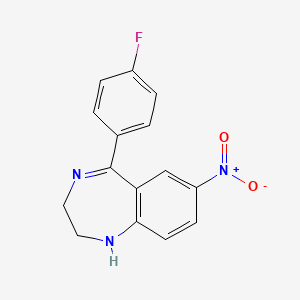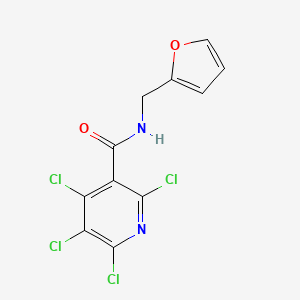![molecular formula C15H13Cl2NOS B11075072 N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B11075072.png)
N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,2-ジクロロ-1-メチルシクロプロピル)フェニル]チオフェン-2-カルボキサミドは、チオフェン誘導体クラスに属する合成有機化合物です。チオフェンは、硫黄を含む5員環複素環式化合物です。
2. 製法
合成経路および反応条件: N-[4-(2,2-ジクロロ-1-メチルシクロプロピル)フェニル]チオフェン-2-カルボキサミドの合成は、通常、以下の手順を伴います。
シクロプロパン環の形成: シクロプロパン環は、適切なアルケンがカルベン前駆体と反応するシクロプロパン化反応によって合成できます。
ジクロロメチル基の結合: ジクロロメチル基は、塩素化反応によって導入されます。
チオフェン-2-カルボキサミドとのカップリング: 最後のステップでは、シクロプロピルフェニル誘導体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用して、適切な条件下でチオフェン-2-カルボキサミドとカップリングします。
工業的生産方法: この化合物の工業的生産には、上記合成経路の最適化されたバージョンが関与し、高収率と高純度に重点が置かれます。大規模生産には、効率性とコスト効率を確保するために、温度、圧力、触媒の使用など、反応条件を慎重に制御する必要があります。
反応の種類:
酸化: この化合物は、特にチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、カルボキサミド部分のカルボニル基を標的にし、アミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、酸性条件下で臭素(Br₂)または硝酸(HNO₃)などの試薬を使用できます。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用した求電子剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
N-[4-(2,2-ジクロロ-1-メチルシクロプロピル)フェニル]チオフェン-2-カルボキサミドは、科学研究でいくつかの応用があります。
医薬品化学: 特に抗炎症剤や抗がん剤の開発における、医薬品中間体としての可能性が探求されています。
材料科学: この化合物のチオフェン部分は、有機半導体や導電性ポリマーでの使用の候補となっています。
生物学的研究: 酵素や受容体などの生物学的標的とのチオフェン誘導体の相互作用を調べる研究に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the cyclopropyl ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Attachment of the dichloromethyl group: The dichloromethyl group is introduced via a chlorination reaction.
Coupling with thiophene-2-carboxamide: The final step involves coupling the cyclopropylphenyl derivative with thiophene-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies investigating the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.
作用機序
N-[4-(2,2-ジクロロ-1-メチルシクロプロピル)フェニル]チオフェン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節する可能性があります。正確な経路は、医薬品化学における炎症性経路の阻害や、材料科学における電子構造との相互作用など、特定の用途によって異なります。
類似化合物:
チオフェン-2-カルボキサミド誘導体: これらの化合物は、チオフェンコアを共有し、同様の化学的特性を示します。
シクロプロピルフェニル誘導体: シクロプロピルフェニル部分を有する化合物は、比較可能な反応性と用途を示します。
独自性: N-[4-(2,2-ジクロロ-1-メチルシクロプロピル)フェニル]チオフェン-2-カルボキサミドは、シクロプロピルフェニルとチオフェン-2-カルボキサミド部分の組み合わせによって、独特の化学的および生物学的特性を持っています。この組み合わせにより、医薬品化学から材料科学まで、さまざまな用途が可能になります。
類似化合物との比較
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and exhibit similar chemical properties.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl moiety show comparable reactivity and applications.
Uniqueness: N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide is unique due to the combination of the cyclopropylphenyl and thiophene-2-carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications, ranging from medicinal chemistry to materials science.
特性
分子式 |
C15H13Cl2NOS |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13Cl2NOS/c1-14(9-15(14,16)17)10-4-6-11(7-5-10)18-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
FBAHJHWRWGDDSL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)
![1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11075002.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11075004.png)

![Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11075009.png)
![4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11075010.png)
![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11075040.png)

![N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide](/img/structure/B11075047.png)
![2-({6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetamide](/img/structure/B11075049.png)

![N'-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B11075060.png)
